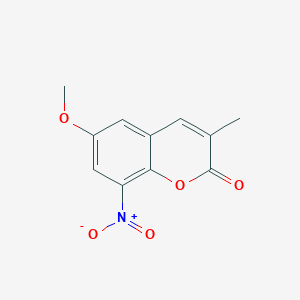![molecular formula C17H12Cl2N6O2 B14516966 5,5'-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] CAS No. 62575-73-9](/img/structure/B14516966.png)
5,5'-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] is a synthetic organic compound known for its unique chemical structure and properties. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the 4-chlorophenyl groups attached to the oxadiazole rings imparts specific chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] typically involves the condensation reaction of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with formaldehyde and subsequent cyclization to form the oxadiazole rings. The reaction is usually carried out in the presence of a catalyst such as formic acid and under mild conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Aplicaciones Científicas De Investigación
5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA topoisomerase, an enzyme crucial for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] can be compared with other similar compounds such as:
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: This compound has a similar structure but lacks the methylene bridge, resulting in different chemical and biological properties.
5,5’-Methylenebis(thiazol-2-amine): This compound contains thiazole rings instead of oxadiazole rings, leading to different reactivity and applications.
The uniqueness of 5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
62575-73-9 |
|---|---|
Fórmula molecular |
C17H12Cl2N6O2 |
Peso molecular |
403.2 g/mol |
Nombre IUPAC |
5-[[5-(4-chloroanilino)-1,3,4-oxadiazol-2-yl]methyl]-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H12Cl2N6O2/c18-10-1-5-12(6-2-10)20-16-24-22-14(26-16)9-15-23-25-17(27-15)21-13-7-3-11(19)4-8-13/h1-8H,9H2,(H,20,24)(H,21,25) |
Clave InChI |
LLBBZZIFYIFYKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=NN=C(O2)CC3=NN=C(O3)NC4=CC=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


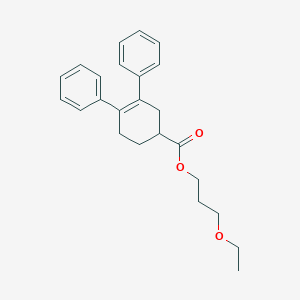
![3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide](/img/structure/B14516891.png)
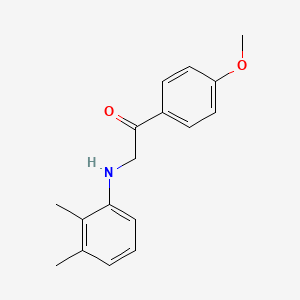

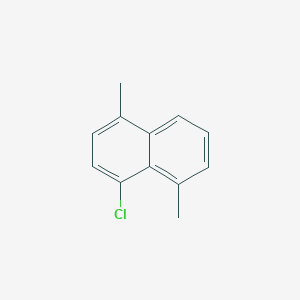
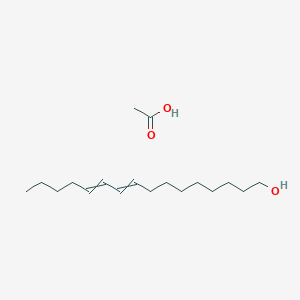
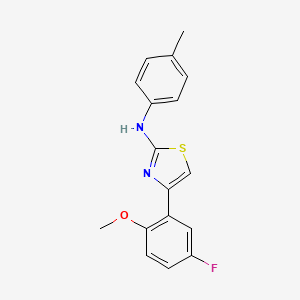
![3,3'-Methylenebis[5-(bromomethyl)-1,2-oxazole]](/img/structure/B14516914.png)


![Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate](/img/structure/B14516929.png)
![N~1~-Benzyl-N~2~-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14516937.png)
![3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione](/img/structure/B14516956.png)
